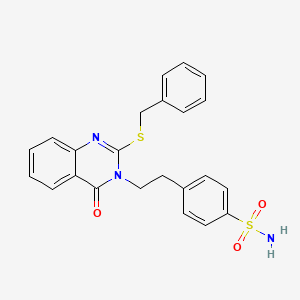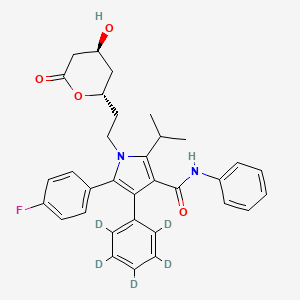
Sulfociprofloxacin-d8 (triethylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfociprofloxacin-d8 (triethylamine) is a deuterium-labeled derivative of Sulfociprofloxacin triethylamine. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism studies. The incorporation of deuterium atoms into the molecule helps in tracing and quantifying the compound during various biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfociprofloxacin-d8 (triethylamine) involves the deuteration of Sulfociprofloxacin triethylamine. Deuterium, a stable isotope of hydrogen, is introduced into the molecule through specific chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Sulfociprofloxacin-d8 (triethylamine) typically involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the final product. The production methods are optimized to meet the stringent requirements of scientific research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfociprofloxacin-d8 (triethylamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .
Applications De Recherche Scientifique
Sulfociprofloxacin-d8 (triethylamine) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the metabolic pathways of Sulfociprofloxacin.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Sulfociprofloxacin.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
The mechanism of action of Sulfociprofloxacin-d8 (triethylamine) is similar to that of Sulfociprofloxacin. It targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfociprofloxacin: The non-deuterated form of Sulfociprofloxacin-d8 (triethylamine).
Ciprofloxacin: A widely used antibiotic with a similar mechanism of action.
Levofloxacin: Another fluoroquinolone antibiotic with comparable properties
Uniqueness
The uniqueness of Sulfociprofloxacin-d8 (triethylamine) lies in its deuterium labeling. This modification enhances its utility in research by providing a stable isotope for tracing and quantification. The deuterium atoms also influence the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and metabolic studies .
Propriétés
Formule moléculaire |
C23H33FN4O6S |
|---|---|
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuterio-4-sulfopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C17H18FN3O6S.C6H15N/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27;1-4-7(5-2)6-3/h7-10H,1-6H2,(H,23,24)(H,25,26,27);4-6H2,1-3H3/i3D2,4D2,5D2,6D2; |
Clé InChI |
SZAGHBZTUUHQSR-JCYLEXHWSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])([2H])[2H])S(=O)(=O)O)([2H])[2H])[2H].CCN(CC)CC |
SMILES canonique |
CCN(CC)CC.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[2-[[4-[2-[2-[2-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12400494.png)
![[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B12400498.png)
![(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12400500.png)





![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)

![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)



